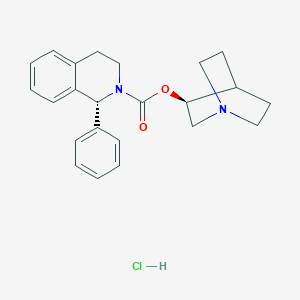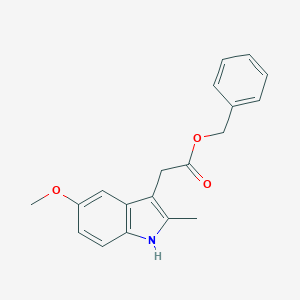
4-Amino-1-benzylpiperidine
Vue d'ensemble
Description
4-Amino-1-benzylpiperidine is a chemical compound with the molecular formula C12H18N2 and a molecular weight of 190.28 g/mol . It is also known by its systematic name, 1-(Phenylmethyl)-4-piperidinamine . This compound is characterized by a piperidine ring substituted with an amino group at the fourth position and a benzyl group at the first position. It is used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
4-Amino-1-benzylpiperidine is utilized in various scientific research fields, including:
Mécanisme D'action
Target of Action
4-Amino-1-benzylpiperidine is a compound that primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the hydrolysis of the neurotransmitter acetylcholine, which is involved in memory and cognition .
Mode of Action
The compound interacts with its targets (AChE and BuChE) by inhibiting their activity . This inhibition results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound also exhibits dual activity as an Aβ-aggregation inhibitor , which could be beneficial in the treatment of Alzheimer’s disease .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE and BuChE, the compound prevents the breakdown of acetylcholine, leading to an increase in its concentration . This results in enhanced cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Result of Action
The inhibition of AChE and BuChE by this compound leads to an increase in acetylcholine levels, enhancing cholinergic transmission . This can help improve cognitive function in conditions like Alzheimer’s disease . Additionally, its activity as an Aβ-aggregation inhibitor could help prevent the formation of amyloid plaques, which are a hallmark of Alzheimer’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Amino-1-benzylpiperidine can be synthesized through several methods. One common synthetic route involves the reaction of 4-piperidone hydrochloride with potassium carbonate in N,N-dimethylformamide (DMF) at room temperature, followed by the addition of benzyl bromide and heating the mixture to 65°C for 14 hours . This method combines the removal of the metalation group, dehydroxylation, and pyridine reduction in one step .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-1-benzylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl bromide in DMF at elevated temperatures.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of N-substituted piperidines.
Comparaison Avec Des Composés Similaires
4-Benzylpiperidine: Similar in structure but lacks the amino group at the fourth position.
1-Benzyl-4-piperidone: A precursor in the synthesis of 4-Amino-1-benzylpiperidine.
4-Aminopiperidine: Lacks the benzyl group at the first position.
Uniqueness: this compound is unique due to its dual functional groups (amino and benzyl) on the piperidine ring, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound in synthetic chemistry and pharmacological research.
Propriétés
IUPAC Name |
1-benzylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBDLZGUSSWQSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198578 | |
| Record name | 1-Benzyl-4-piperidylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50541-93-0 | |
| Record name | 4-Amino-1-benzylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50541-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-4-piperidylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050541930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-1-benzylpiperidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=730607 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Benzyl-4-piperidylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-4-piperidylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.456 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BENZYL-4-PIPERIDYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QX28DE295 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4-Amino-1-benzylpiperidine relate to its activity as a sigma receptor ligand?
A: Research suggests that the benzyl group in this compound plays a crucial role in its binding affinity for sigma receptors. [] Specifically, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide, a derivative of this compound, demonstrated high affinity (Ki = 3.4 nM) for sigma receptors in guinea pig brain membranes. [] This affinity is attributed to the compound's structure, particularly the presence of the benzyl group. [] Further studies with haloperidol in rats confirmed the selectivity of this compound for haloperidol-sensitive sigma sites in the brain. []
Q2: Can modifications to the piperidine ring in this compound impact its inhibitory activity against dipeptidyl peptidase IV (DPP-IV)?
A: Yes, modifications to the piperidine ring can significantly influence the inhibitory activity against DPP-IV. A study investigating novel DPP-IV inhibitors found that replacing the piperidine ring in a 4-benzylpiperidine derivative with a pyrrolidine ring, while retaining the 2-benzyl substitution, resulted in a significant increase in inhibitory potency. [] The pyrrolidine derivative exhibited an IC50 of 0.3 ± 0.03 µM, compared to 1.6 ± 0.04 µM for the piperidine analog. [] This suggests that reducing the ring size while maintaining the benzyl substituent at a specific position enhances interaction with the DPP-IV active site. []
Q3: What spectroscopic techniques have been employed to characterize this compound?
A: Researchers have utilized Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy to characterize the structural features of this compound. [] These techniques provide insights into the vibrational modes of the molecule, offering information about its functional groups and bonding characteristics. []
Q4: Are there efficient synthetic routes for producing this compound and its derivatives on a larger scale?
A: Yes, improved synthetic pathways have been developed for the scalable production of this compound derivatives. Notably, a new route for synthesizing butyl 4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-1-piperidineacetate (AU-224) utilizes commercially available this compound as a starting material. [] This method efficiently produces the key intermediate, butyl 4-amino-1-piperidineacetate, in a four-step process with high yield. [] The final compound, AU-224, is then synthesized through a condensation reaction with commercially available 4-amino-5-choloro-2-methoxybenzoic acid, achieving an 84% yield. [] This optimized route proves suitable for large-scale production of AU-224. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B41540.png)




![1-[2-(Dimethylamino)-1-phenylethyl]cyclohexanol](/img/structure/B41550.png)
